molecular formula C6H10Br2O B13099647 4-Bromo-4-(bromomethyl)oxane CAS No. 79862-93-4

4-Bromo-4-(bromomethyl)oxane

Cat. No.: B13099647
CAS No.: 79862-93-4
M. Wt: 257.95 g/mol
InChI Key: UBOUSERAIGNSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-4-(bromomethyl)tetrahydro-2H-pyran is a chemical compound with the molecular formula C6H11BrO. It is a brominated derivative of tetrahydropyran, characterized by the presence of two bromine atoms attached to the tetrahydropyran ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-4-(bromomethyl)tetrahydro-2H-pyran can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydropyran-4-ylmethyl methanesulfonate with lithium bromide in dry acetone under reflux conditions. The reaction mixture is refluxed for 6 hours under a nitrogen atmosphere, and the solvent is removed by rotary evaporation .

Industrial Production Methods

In industrial settings, the production of 4-bromo-4-(bromomethyl)tetrahydro-2H-pyran typically involves the bromination of tetrahydropyran derivatives using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4-(bromomethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-4-(bromomethyl)tetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-4-(bromomethyl)tetrahydro-2H-pyran involves its interaction with molecular targets such as proteins and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function and activity. This interaction can affect various biological pathways and processes, making the compound useful in studying protein-ligand interactions and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-4-(bromomethyl)tetrahydro-2H-pyran is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and interact with biological targets makes it valuable in both research and industrial applications .

Properties

CAS No.

79862-93-4

Molecular Formula

C6H10Br2O

Molecular Weight

257.95 g/mol

IUPAC Name

4-bromo-4-(bromomethyl)oxane

InChI

InChI=1S/C6H10Br2O/c7-5-6(8)1-3-9-4-2-6/h1-5H2

InChI Key

UBOUSERAIGNSGU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CBr)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.